molecular formula C9H8Cl2N6 B12926720 6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 885230-03-5

6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No.: B12926720
CAS No.: 885230-03-5
M. Wt: 271.10 g/mol
InChI Key: KSPOPUNATHRTBI-UHFFFAOYSA-N
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Description

6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of amino and dichlorophenyl groups, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dichloroaniline and cyanuric chloride.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as refluxing in a suitable solvent (e.g., ethanol or acetonitrile) with the addition of a base (e.g., sodium hydroxide) to facilitate the formation of the triazine ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted triazine compounds.

Scientific Research Applications

6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine has several applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(5-Amino-2-chlorophenyl)-1,2,4-triazine-3,5-diamine
  • 6-(5-Amino-3-chlorophenyl)-1,2,4-triazine-3,5-diamine
  • 6-(5-Amino-4-chlorophenyl)-1,2,4-triazine-3,5-diamine

Uniqueness

6-(5-Amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to other similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

885230-03-5

Molecular Formula

C9H8Cl2N6

Molecular Weight

271.10 g/mol

IUPAC Name

6-(5-amino-2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine

InChI

InChI=1S/C9H8Cl2N6/c10-5-2-3(12)1-4(6(5)11)7-8(13)15-9(14)17-16-7/h1-2H,12H2,(H4,13,14,15,17)

InChI Key

KSPOPUNATHRTBI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=C(N=C(N=N2)N)N)Cl)Cl)N

Origin of Product

United States

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